

TCO-PEG11-TCO: A Homobifunctional Linker for Advanced Bioconjugation

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Compound of Interest

Compound Name: *Tco-peg11-tco*

Cat. No.: *B12419450*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

TCO-PEG11-TCO is a homobifunctional crosslinker that has emerged as a powerful tool in the field of bioconjugation and drug development. Its structure features two terminal trans-cyclooctene (TCO) groups connected by a hydrophilic polyethylene glycol (PEG) spacer of eleven ethylene glycol units. This unique architecture allows for the efficient and specific crosslinking of molecules functionalized with tetrazine moieties through a bioorthogonal reaction known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.

This guide provides a comprehensive overview of the structure, chemical properties, and applications of **TCO-PEG11-TCO**, with a focus on providing practical information for its use in research and development.

Structure and Chemical Properties

The **TCO-PEG11-TCO** molecule is characterized by its two reactive TCO ends and a flexible, water-soluble PEG spacer. The TCO group is a strained alkene that exhibits exceptional reactivity towards tetrazines, while the PEG linker enhances solubility, reduces aggregation, and minimizes steric hindrance during conjugation.^[1]

Chemical Structure

Caption: General structure of **TCO-PEG11-TCO**.

Quantitative Data

A summary of the key quantitative data for **TCO-PEG11-TCO** is presented in the table below.

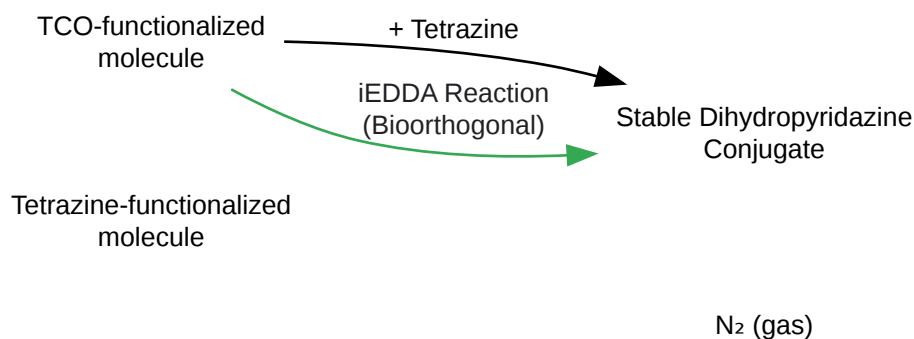
Property	Value	Reference
Chemical Formula	C ₄₂ H ₇₆ N ₂ O ₁₅	[1]
Molecular Weight	849.06 g/mol	[1]
Purity	>90%	[1]
Physical Form	Colorless oil	[1]
Solubility	Soluble in DCM, THF, acetonitrile, DMF, and DMSO	[1]
Storage Conditions	-20°C, avoid light	[1]

Chemical Reactivity and Properties

The utility of **TCO-PEG11-TCO** is primarily derived from the highly efficient and bioorthogonal iEDDA reaction between its TCO moieties and a tetrazine.

Inverse-Electron-Demand Diels-Alder (iEDDA) Cycloaddition

The reaction between a TCO and a tetrazine is a [4+2] cycloaddition where the tetrazine acts as the electron-deficient diene and the TCO acts as the electron-rich dienophile. This reaction is characterized by its exceptionally fast kinetics and high specificity, proceeding rapidly at low concentrations and under mild, aqueous conditions without the need for a catalyst.[2][3][4] The reaction forms a stable dihydropyridazine linkage and releases nitrogen gas as the only byproduct.[2]



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Caption: The iEDDA reaction between TCO and tetrazine.

Reaction Kinetics

The iEDDA reaction between TCO and tetrazine is one of the fastest bioorthogonal reactions known, with second-order rate constants ranging from 1 to $1 \times 10^6 \text{ M}^{-1}\text{s}^{-1}$.^[2] The exact rate is dependent on the specific structures of the TCO and tetrazine derivatives.

Reactants	Rate Constant (k)	Reference
General TCO and Tetrazine	$> 800 \text{ M}^{-1}\text{s}^{-1}$	[3][4]
Dipyridal Tetrazine and TCO	$2000 (\pm 400) \text{ M}^{-1}\text{s}^{-1}$	
Methyl-substituted Tetrazines with TCO	$\sim 1000 \text{ M}^{-1}\text{s}^{-1}$	
Hydrogen-substituted Tetrazines with TCO	up to $30,000 \text{ M}^{-1}\text{s}^{-1}$	
s-TCO with 3,6-dipyridyl-s-tetrazine	$(3,300 \pm 40) \times 10^3 \text{ M}^{-1}\text{s}^{-1}$	[5]

Stability

The TCO group is stable in aqueous buffers for extended periods, with reports indicating stability for weeks at 4°C and a pH of 7.5.^[3] However, it is sensitive to light and can isomerize

to the less reactive cis-cyclooctene (CCO) form.^[6] Therefore, it is crucial to store TCO-containing reagents, including **TCO-PEG11-TCO**, at -20°C and protected from light.^[1]

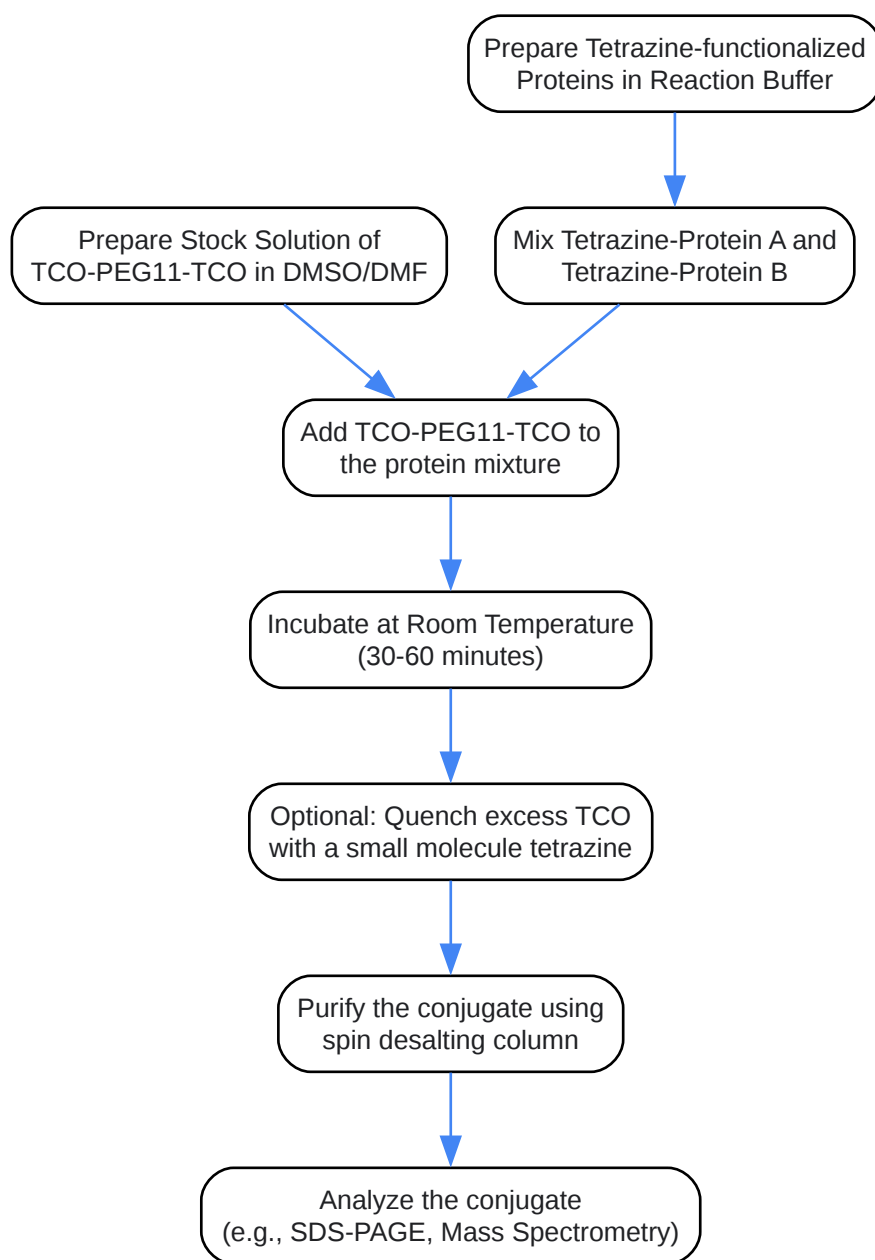
Experimental Protocols

The following provides a generalized protocol for a typical bioconjugation experiment using **TCO-PEG11-TCO** to crosslink two different proteins (Protein A and Protein B) that have been functionalized with tetrazine groups.

Materials

- Tetrazine-functionalized Protein A
- Tetrazine-functionalized Protein B
- **TCO-PEG11-TCO**
- Anhydrous DMSO or DMF
- Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other amine-free buffer
- Quenching Reagent (optional, e.g., a small molecule tetrazine)
- Spin desalting columns for buffer exchange and purification

Experimental Workflow



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Caption: General workflow for protein-protein conjugation.

Detailed Procedure

- Prepare a stock solution of **TCO-PEG11-TCO**: Dissolve **TCO-PEG11-TCO** in anhydrous DMSO or DMF to a final concentration of 10 mM. This solution should be prepared fresh before each use.

- Prepare tetrazine-functionalized proteins: Ensure that both Protein A and Protein B, functionalized with tetrazine groups, are in an appropriate reaction buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL. If the protein solutions contain primary amines (e.g., from Tris or glycine buffers), perform a buffer exchange into PBS.
- Initiate the crosslinking reaction:
 - In a microcentrifuge tube, combine equimolar amounts of tetrazine-functionalized Protein A and tetrazine-functionalized Protein B.
 - Add a 1.5 to 5-fold molar excess of the **TCO-PEG11-TCO** stock solution to the protein mixture. The optimal molar ratio may need to be determined empirically.
- Incubate the reaction: Gently mix the reaction and incubate at room temperature for 30 to 60 minutes. For some applications, incubation can be performed at 4°C for a longer duration (e.g., 2 hours to overnight).
- Quench the reaction (optional): To stop the reaction and consume any unreacted TCO groups, a small molecule tetrazine can be added in excess.
- Purify the conjugate: Remove excess **TCO-PEG11-TCO** and other small molecules by passing the reaction mixture through a spin desalting column.
- Analyze the conjugate: The formation of the crosslinked protein conjugate can be confirmed by techniques such as SDS-PAGE (observing a band shift to a higher molecular weight), size exclusion chromatography (SEC), and mass spectrometry.

Applications

The unique properties of **TCO-PEG11-TCO** make it a versatile tool for a wide range of applications in research and drug development.

- PROTACs Synthesis: **TCO-PEG11-TCO** can be used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to induce the degradation of specific target proteins.

- **Antibody-Drug Conjugates (ADCs):** The bioorthogonal nature of the TCO-tetrazine ligation allows for the site-specific conjugation of cytotoxic drugs to antibodies, leading to the development of more effective and less toxic ADCs.
- **Molecular Imaging:** The fast kinetics of the iEDDA reaction are advantageous for in vivo imaging applications, such as pretargeted imaging, where a TCO-modified targeting molecule (e.g., an antibody) is administered first, followed by a smaller, tetrazine-labeled imaging agent.[7]
- **Biomolecule Labeling and Crosslinking:** **TCO-PEG11-TCO** can be used to label and crosslink a variety of biomolecules, including proteins, peptides, and nucleic acids, for studying their interactions and functions.
- **Surface Modification:** The TCO groups can be used to immobilize biomolecules onto surfaces for applications in biosensors and diagnostics.

Conclusion

TCO-PEG11-TCO is a valuable and versatile homobifunctional linker for researchers and drug development professionals. Its key advantages, including high reactivity, specificity, and biocompatibility, stem from the unique properties of the TCO-tetrazine iEDDA cycloaddition. The hydrophilic PEG spacer further enhances its utility by improving solubility and reducing steric hindrance. By understanding its chemical properties and following established protocols, scientists can effectively utilize **TCO-PEG11-TCO** to advance their research in areas ranging from fundamental biological studies to the development of novel therapeutics and diagnostics.

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